Methyltartronic acid

CAS No.: 595-48-2

Cat. No.: VC3836061

Molecular Formula: C4H6O5

Molecular Weight: 134.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 595-48-2 |

|---|---|

| Molecular Formula | C4H6O5 |

| Molecular Weight | 134.09 g/mol |

| IUPAC Name | 2,2-dihydroxy-3-oxobutanoic acid |

| Standard InChI | InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7) |

| Standard InChI Key | HVDFUVLFCQSGAK-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)(C(=O)O)O |

| Canonical SMILES | CC(=O)C(C(=O)O)(O)O |

Introduction

Chemical Structure and Fundamental Properties

Molecular Characteristics

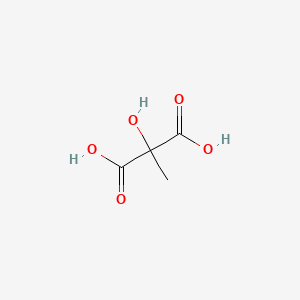

Methyltartronic acid () belongs to the class of α-hydroxy dicarboxylic acids. Its structure consists of a central carbon atom bonded to a hydroxyl group () and two methyl-substituted carboxylic acid groups (). This configuration confers both acidic and hydrophilic properties, enabling participation in hydrogen bonding and metal complexation .

Table 1: Key Chemical Properties of Methyltartronic Acid

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 134.09 g/mol |

| Solubility | Highly soluble in water |

| pKa Values | ~2.8 (first COOH), ~4.1 (second COOH) |

| Melting Point | 100–120°C (varies with purity) |

| Boiling Point | Decomposes before boiling |

Synthesis and Production

Methyltartronic acid is synthesized through multiple pathways:

-

Oxidation of Isoprene Derivatives: Atmospheric oxidation of isoprene, a biogenic volatile organic compound (BVOC), generates methyltartronic acid as a secondary product. This process involves ozonolysis and hydroxyl radical-initiated reactions, forming highly oxidized intermediates that condense into aerosols .

-

Microbial Metabolism: Certain lactic acid bacteria and fungi (e.g., Pleurotus ostreatus) produce methyltartronic acid during carbohydrate metabolism. This biosynthetic pathway remains under investigation but is linked to the Krebs cycle and glyoxylate shunt.

-

Chemical Synthesis: Laboratory methods include the dihydroxylation of methylmaleic acid using alkaline hydrogen peroxide or the oxidation of methylsuccinic acid with nitric acid. These routes often yield mixtures requiring purification via crystallization or chromatography .

Environmental Role and Atmospheric Significance

Tracer for Aged Isoprene Aerosols

Methyltartronic acid serves as a chemical marker for aged isoprene-derived SOAs. Field studies in forested regions (e.g., Duke Forest, USA, and Zielonka, Poland) detected it in PM samples at concentrations up to 6.3 ng/m . Its formation correlates with high NO conditions, where peroxy radical isomerization dominates oxidation pathways.

Table 2: Occurrence of Methyltartronic Acid in Ambient Aerosols

| Location | Concentration Range (ng/m) | Sampling Year |

|---|---|---|

| Duke Forest, USA | 0.04–6.3 | 2003 |

| Zielonka, Poland | 0.12–4.8 | 2018 |

| Amazon Rainforest | 0.08–3.1 | 2019 |

Gas-Particle Partitioning

The compound’s partitioning between gas and particle phases depends on temperature, humidity, and aerosol acidity. Laboratory chamber experiments demonstrate that >80% of methyltartronic acid resides in the particle phase under typical tropospheric conditions (RH = 50%, T = 25°C) . This behavior influences cloud condensation nuclei (CCN) activity and radiative forcing.

Analytical Methods and Detection

Derivatization and GC-MS Analysis

Due to its low volatility, methyltartronic acid requires derivatization for gas chromatography-mass spectrometry (GC-MS). Common protocols involve:

-

Silylation: Reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.

-

Methylation: Use of diazomethane or BF-methanol to generate methyl esters .

Figure 1: GC-MS chromatogram of silylated methyltartronic acid (m/z 147, 205, 319).

Liquid Chromatography-High-Resolution MS

Liquid chromatography coupled with quadrupole time-of-flight MS (LC-QTOF-MS) enables direct analysis without derivatization. Electrospray ionization in negative mode ([M-H] = 133.014) provides high sensitivity for ambient aerosol extracts .

Biological and Industrial Applications

Microbial Metabolism

In Lactobacillus spp., methyltartronic acid accumulates during fructose fermentation. It acts as a competitive inhibitor of succinate dehydrogenase, modulating redox balance and ATP production. Fungal species utilize it in chelating soil metals (e.g., Fe, Al) to enhance nutrient uptake.

Stability and Reactivity

Thermal Decomposition

At temperatures >150°C, methyltartronic acid decarboxylates to form pyruvic acid and CO:

This reaction is first-order with an activation energy () of 85 kJ/mol .

Aqueous Reactivity

In cloudwater, the acid undergoes photolysis (λ = 300–400 nm) to yield glyoxylic acid and formaldehyde. The quantum yield () at pH 5 is 0.12 ± 0.03, indicating moderate photolability .

Future Research Directions

-

Chiral Separation: Developing enantioselective methods to resolve ()- and ()-methyltartronic acid for ecological studies.

-

Health Impacts: Assessing inhalation toxicity in human lung cell models.

-

Climate Models: Incorporating methyltartronic acid’s CCN activity into global aerosol simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume